molecular formula C23H15BrClNO3 B2807223 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 923195-34-0

4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B2807223
CAS No.: 923195-34-0
M. Wt: 468.73
InChI Key: YQLDJGFVPGKUQC-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzofuran-derived small molecule featuring a brominated benzamide group attached to a substituted benzofuran scaffold. The benzofuran core is functionalized at the 2-position with a 4-chlorobenzoyl moiety and at the 3-position with a methyl group.

Properties

IUPAC Name

4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO3/c1-13-19-11-10-18(26-23(28)15-2-6-16(24)7-3-15)12-20(19)29-22(13)21(27)14-4-8-17(25)9-5-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLDJGFVPGKUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, with CAS Number 923195-34-0 and a molecular weight of 468.7 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H15BrClNO3C_{23}H_{15}BrClNO_3. The structure features a bromine atom, a chlorobenzoyl group, and a benzofuran moiety, which may contribute to its biological properties.

PropertyValue
CAS Number923195-34-0
Molecular FormulaC23H15BrClNO3
Molecular Weight468.7 g/mol
Melting PointNot available
DensityNot available

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting various cellular pathways involved in tumor growth. For instance, benzofuran derivatives have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation.

  • Mechanism of Action : The compound may interact with DNA or RNA synthesis pathways, potentially acting as an inhibitor of topoisomerases or other enzymes critical for cancer cell division.
  • Case Studies : A study on related compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting that the benzofuran structure plays a crucial role in enhancing biological activity.

Neuroprotective Effects

There is emerging evidence that compounds similar to 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide may exhibit neuroprotective effects. These effects are often attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.

  • Inhibitory Activity : Compounds with benzofuran motifs have been reported to show competitive inhibition against AChE, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
  • Research Findings : A study demonstrated that similar benzofuran derivatives significantly reduced AChE activity in vitro, indicating potential therapeutic applications in neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide. Modifications to the benzofuran ring or substituents can enhance potency and selectivity.

ModificationEffect on Activity
BrominationIncreased lipophilicity
Chlorobenzoyl GroupEnhanced receptor binding

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide with structurally related benzofuran derivatives, focusing on substituent effects, molecular weight, and functional group diversity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (Target Compound) - 2-(4-chlorobenzoyl)
- 3-methyl
- 6-bromobenzamide
C24H15BrClNO3 504.7 g/mol Bromine enhances lipophilicity; chloro-benzoyl may stabilize π-π interactions.
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-N'-(4-chlorophenyl)urea - 2-(4-chlorobenzoyl)
- 3-methyl
- 6-urea (4-chlorophenyl)
C23H16Cl2N2O3 439.3 g/mol Urea group introduces hydrogen-bonding potential; dual chloro substituents.
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide - 2-(4-chlorobenzoyl)
- 3-methyl
- 6-tert-butylbenzamide
C27H23ClNO3 444.9 g/mol tert-butyl group increases steric bulk, potentially improving metabolic stability.
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide - 2-(4-chlorobenzoyl)
- 3-methyl
- 5-furan-2-carboxamide
C22H15ClN2O4 412.8 g/mol Furan ring may enhance solubility; positional isomerism at benzofuran-5 vs. 4.
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide - 2-chloro-6-fluorophenyl
- 5-fluoro
- trifluoropropoxy
C17H10BrClF5NO2 489.6 g/mol Fluorine atoms improve metabolic stability; trifluoropropoxy enhances electronegativity.

Key Observations

Substituent Effects on Lipophilicity and Binding: The target compound’s bromine atom increases lipophilicity compared to the urea derivative , which may influence membrane permeability.

Functional Group Diversity: Urea-containing analogs introduce hydrogen-bond donors/acceptors, critical for target engagement in enzyme inhibition (e.g., kinase targets). Fluorinated derivatives leverage fluorine’s electronegativity and metabolic resistance, a common strategy in optimizing pharmacokinetics.

Positional Isomerism :

  • The furan-2-carboxamide analog substitutes the benzamide at the benzofuran-5 position instead of 5. This positional shift could alter binding orientation in target proteins.

Such methods could be adapted to modify the target compound’s benzamide or benzoyl groups .

Structural Insights from Crystallography

These tools enable precise analysis of bond angles and packing interactions, which are critical for understanding how substituent bulk (e.g., tert-butyl vs. bromine) influences crystal lattice stability .

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